molecular formula C14H14N4O B4624502 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Cat. No.: B4624502
M. Wt: 254.29 g/mol
InChI Key: PEAVCVNITMWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a complex organic compound that features a benzimidazole moiety fused with a tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the condensation of benzimidazole derivatives with suitable hydrazine compounds under controlled conditions. One common method involves the reaction of benzimidazole-2-thiol with hydrazine hydrate in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents such as chlorine or bromine

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Halogenated benzimidazole derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Biological Activity

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, commonly referred to as BMT-1, is a benzimidazole derivative that has garnered attention for its potential immunomodulatory properties. This compound has been shown to inhibit T cell proliferation through the modulation of intracellular pH and the inhibition of H+/K+-ATPases.

BMT-1 operates primarily by inhibiting H+/K+-ATPases in activated T cells. This inhibition leads to intracellular acidification, which subsequently affects T cell proliferation. The mechanism can be summarized as follows:

  • Inhibition of H+/K+-ATPases : BMT-1 specifically targets and inhibits these ATPases in anti-CD3/CD28 activated T cells.
  • Intracellular pH Modulation : The treatment with BMT-1 results in a decrease in intracellular pH (pHi), which is crucial for T cell activation and proliferation.
  • Cell Cycle Arrest : BMT-1 induces a G1 to S phase arrest in the cell cycle of activated T cells without affecting interleukin-2 (IL-2) production or CD25 expression.

Research Findings

A series of experiments have been conducted to elucidate the biological activity of BMT-1:

In Vitro Studies

In vitro studies demonstrated that BMT-1 significantly inhibits the proliferation of IL-2-dependent peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition:

  • At 2.5 μM , there was a 95% inhibition of proliferation.
  • At 1.25 μM , there was still significant inhibition.
  • At 0.625 μM , the inhibitory effect was negligible.

Cell Cycle Analysis

Cell cycle analysis revealed that BMT-1 effectively halted the progression of activated T cells from the G1 phase to the S phase. This suggests that BMT-1 may serve as a potential therapeutic agent for conditions characterized by excessive T cell activation.

Case Studies

A notable study published in Molecules examined the effects of BMT-1 on T cell proliferation and provided insights into its mechanism of action:

Table 1: Summary of BMT-1 Effects on T Cell Proliferation

Concentration (μM)Proliferation Inhibition (%)Cell Cycle Phase Arrest
0.625<10None
1.25~50G1 to S
2.595G1 to S

The study concluded that BMT-1 could be an interesting lead compound for developing new immunomodulatory agents due to its ability to modulate T cell activity effectively.

Broader Implications

The implications of these findings extend beyond immunology:

  • Therapeutic Potential : Given its immunomodulatory effects, BMT-1 may be explored for treating autoimmune diseases or conditions involving aberrant T cell activation.
  • Drug Development : The compound's unique mechanism could inspire further research into similar benzimidazole derivatives with enhanced efficacy and specificity.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAVCVNITMWRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.